molecular formula C8H5ClN2O B1424213 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190315-68-4

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1424213
CAS No.: 1190315-68-4
M. Wt: 180.59 g/mol
InChI Key: RIQIOGSWGJYHIP-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5ClN2O. It is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is typically a white to light yellow solid and is soluble in various organic solvents such as dimethyl sulfoxide and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several chemical reactions. One common method involves the cyclization of a suitable precursor under specific conditions. For example, starting from 6-chloro-1H-pyrrolo[3,2-b]pyridine, the aldehyde group can be introduced through a formylation reaction using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate receptor activity by interacting with receptor proteins, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester

Uniqueness

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQIOGSWGJYHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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